molecular formula C19H24N4O5 B2421305 N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034399-07-8

N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2421305
CAS No.: 2034399-07-8
M. Wt: 388.424
InChI Key: PHYGEFMGTWIIOB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxybenzyl and methoxypyrazinyl groups, and the final coupling to form the carboxamide. Common reagents used in these steps may include:

  • Pyrrolidine
  • 3,4-dimethoxybenzyl chloride
  • 3-methoxypyrazine
  • Coupling agents such as EDCI or DCC

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-pyrrolidine-1-carboxamide
  • N-(3-methoxypyrazin-2-yl)-pyrrolidine-1-carboxamide
  • 3,4-dimethoxybenzyl-pyrrolidine

Uniqueness

N-(3,4-dimethoxybenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of both methoxybenzyl and methoxypyrazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-25-15-5-4-13(10-16(15)26-2)11-22-19(24)23-9-6-14(12-23)28-18-17(27-3)20-7-8-21-18/h4-5,7-8,10,14H,6,9,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYGEFMGTWIIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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